molecular formula C9H15F3O3 B14245782 (2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one CAS No. 188939-93-7

(2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one

Katalognummer: B14245782
CAS-Nummer: 188939-93-7
Molekulargewicht: 228.21 g/mol
InChI-Schlüssel: NYKHXROIAQMWBM-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one is an organic compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a hydroxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethyl trifluoroacetate and a suitable alcohol in the presence of a base to form the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

(2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug development and biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-7-Methoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one
  • (2S)-7-Ethoxy-1,1,1-difluoro-2-hydroxyheptan-3-one
  • (2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyhexan-3-one

Uniqueness

(2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

188939-93-7

Molekularformel

C9H15F3O3

Molekulargewicht

228.21 g/mol

IUPAC-Name

(2S)-7-ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one

InChI

InChI=1S/C9H15F3O3/c1-2-15-6-4-3-5-7(13)8(14)9(10,11)12/h8,14H,2-6H2,1H3/t8-/m0/s1

InChI-Schlüssel

NYKHXROIAQMWBM-QMMMGPOBSA-N

Isomerische SMILES

CCOCCCCC(=O)[C@@H](C(F)(F)F)O

Kanonische SMILES

CCOCCCCC(=O)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.